molecular formula C23H25N3O3 B13738384 3-Acetamidostrychnine CAS No. 19452-88-1

3-Acetamidostrychnine

Cat. No.: B13738384
CAS No.: 19452-88-1
M. Wt: 391.5 g/mol
InChI Key: XBWZQNUDVIKNSJ-XJZMMIRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidostrychnine: is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree This compound is known for its complex structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidostrychnine typically involves the acetylation of strychnine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidostrychnine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Acetamidostrychnine is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of alkaloids on cellular processes. It serves as a model compound for investigating the interactions between alkaloids and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity makes it a candidate for studying its effects on the nervous system and exploring its potential as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetamidostrychnine involves its interaction with specific molecular targets in the body. It is known to bind to receptors in the nervous system, affecting neurotransmission and leading to various physiological effects. The compound’s structure allows it to interact with ion channels and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    Strychnine: The parent compound of 3-Acetamidostrychnine, known for its potent biological activity and toxic effects.

    Brucine: Another alkaloid found in the same plant, with similar but less potent effects compared to strychnine.

    3-Nitrostrychnine: A derivative of strychnine with a nitro group, used in various chemical studies.

Uniqueness: this compound is unique due to its acetamido group, which imparts different chemical and biological properties compared to its parent compound, strychnine. This modification allows for distinct interactions with biological targets and provides opportunities for developing new derivatives with specific activities.

Properties

CAS No.

19452-88-1

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(4aR,5aS,13aS,15aS,15bR)-14-oxo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-11-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c1-12(27)24-14-2-3-16-17(8-14)26-20(28)10-18-21-15-9-19-23(16,22(21)26)5-6-25(19)11-13(15)4-7-29-18/h2-4,8,15,18-19,21-22H,5-7,9-11H2,1H3,(H,24,27)/t15-,18-,19-,21-,22-,23?/m0/s1

InChI Key

XBWZQNUDVIKNSJ-XJZMMIRDSA-N

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.